Lipophilicity Differentiation: XLogP3 of 1-Hydroxy-2-hexadecen-4-one vs. Regioisomeric 4-Hydroxy-2-hexadecenal and Saturated 1-Hydroxy-3-hexadecanone
The computed octanol-water partition coefficient (XLogP3) for 1-Hydroxy-2-hexadecen-4-one is 5.2 [1]. In contrast, the regioisomeric 4-hydroxy-2-hexadecenal (aldehyde) has an XLogP3 of 5.8 [2], and the saturated positional isomer 1-hydroxy-3-hexadecanone has an XLogP3 of 5.5 [3]. This 0.3–0.6 log unit difference corresponds to a factor of approximately 2–4 in lipid-phase partitioning, influencing membrane permeability and extraction behavior.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 4-Hydroxy-2-hexadecenal: XLogP3 = 5.8; 1-Hydroxy-3-hexadecanone: XLogP3 = 5.5 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. 4-hydroxy-2-hexadecenal; ΔXLogP3 = −0.3 vs. 1-hydroxy-3-hexadecanone |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Lower logP relative to the aldehyde isomer implies better aqueous compatibility for in vitro assay design, while differentiated logP from the saturated ketone affects chromatographic retention time predictions.
- [1] PubChem Compound Summary for CID 6366713, 1-Hydroxy-2-hexadecen-4-one. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/142450-07-5 View Source
- [2] PubChem Compound Summary for CID 53629245, 4-Hydroxy-2-hexadecenal. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/53629245 View Source
- [3] PubChem Compound Summary for CID 170842, 1-Hydroxy-3-hexadecanone. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/170842 View Source
